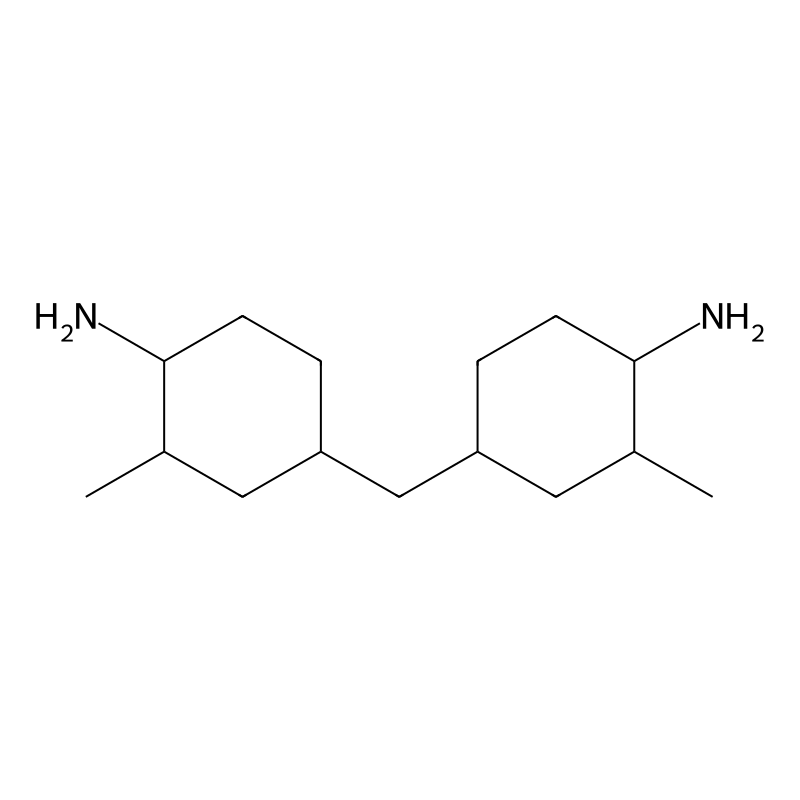

Bis(4-amino-3-methylcyclohexyl)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Epoxy Resin Curing Agent

Scientific Field: Materials Science

Application Summary: Bis(4-amino-3-methylcyclohexyl)methane is used as an aliphatic amine curing agent for epoxy resins.

Results or Outcomes: Increasing para substitution increased reaction rate, promoted the onset of vitrification and increased epoxide conversion.

Neurotoxicity Study

Scientific Field: Neurology

Application Summary: Bis(4-amino-3-methylcyclohexyl)methane was administered orally to rats to study its effects on the brain, specifically the choroid plexus.

Methods of Application: The compound was administered orally to rats.

Results or Outcomes: Repeated oral administration of Bis(4-amino-3-methylcyclohexyl)methane gave rise to severe damage in the choroid plexus of rat brain.

Fluorescence Recognition Activity

Scientific Field: Analytical Chemistry

Application Summary: Coordination polymers (CPs) based on Bis(4-amino-3-methylcyclohexyl)methane were used to identify trace organics such as antibiotics in water.

Methods of Application: The experimental results indicate that CP 2 owns better fluorescence recognition activity compared with CP 1 and CP 3.

Results or Outcomes: The results suggest that CP 2, which is based on Bis(4-amino-3-methylcyclohexyl)methane, has potential for use in the detection of trace organics in water.

Bis(4-amino-3-methylcyclohexyl)methane, also known as 4,4'-methylenebis(2-methylcyclohexylamine), is an organic compound with the molecular formula C₁₅H₃₀N₂ and a molecular weight of 238.41 g/mol. This compound appears as a clear liquid, ranging in color from colorless to light yellow or light orange. It has a melting point of -7 °C and a boiling point of approximately 289.6 °C at 760 mmHg . The compound is classified under various hazard symbols indicating it can cause severe burns and is toxic to aquatic organisms .

There is no current research available on the specific mechanism of action of Bis(4-amino-3-methylcyclohexyl)methane.

- Potential skin and eye irritant: Amine groups can irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of vapors or aerosols may irritate the respiratory tract.

- Unknown flammability: More research is needed to determine the flammability of this compound.

Example Reaction

One notable reaction involves the interaction of bis(4-amino-3-methylcyclohexyl)methane with epoxy groups:

Research indicates that bis(4-amino-3-methylcyclohexyl)methane exhibits significant biological activity. Studies have shown that exposure to this compound can induce pathological changes in rat models, particularly affecting Clara cells in the lungs . The toxicity profile suggests that it may cause severe irritation upon contact and has potential long-term effects on biological systems.

The synthesis of bis(4-amino-3-methylcyclohexyl)methane can be achieved through several methods:

- Direct Route: This involves the reaction of 4-amino-3-methylcyclohexanone with methyl iodide in the presence of a base such as sodium hydroxide .

- Alternative Synthesis: Another method includes the reaction of 3,3'-dimethyl-4,4'-diaminodicyclohexylmethane with formaldehyde under controlled conditions to yield bis(4-amino-3-methylcyclohexyl)methane .

Bis(4-amino-3-methylcyclohexyl)methane is primarily used in:

- Curing Agents: It serves as a hardener for epoxy resins, enhancing their mechanical strength and thermal stability.

- Industrial Coatings: The compound is utilized in high-performance coatings for ships and heavy anti-corrosion applications.

- Composite Materials: It is employed in wind blade manufacturing and other composite materials due to its excellent adhesive properties .

Interaction studies have focused on the compound's effects on biological systems and its reactivity with other chemicals. Toxicological assessments have revealed that bis(4-amino-3-methylcyclohexyl)methane can lead to significant cellular damage when introduced into biological environments, highlighting its potential hazards in industrial applications . Further studies are needed to fully understand its environmental impact and long-term effects on human health.

Several compounds exhibit structural similarities to bis(4-amino-3-methylcyclohexyl)methane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3,3'-Dimethyl-4,4'-diaminodicyclohexylmethane | C₁₄H₃₁N₂ | Used as a curing agent; similar reactivity profile |

| 4,4'-Methylenebis(2-methylcyclohexanamine) | C₁₄H₃₁N₂ | Analogous structure; utilized in similar applications |

| 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) | C₁₄H₃₁N₂ | Exhibits similar curing properties |

Uniqueness

Bis(4-amino-3-methylcyclohexyl)methane is unique due to its specific cycloaliphatic structure which provides enhanced flexibility and thermal resistance compared to other amine-based curing agents. Its dual amine functionality allows for improved cross-linking efficiency in epoxy formulations.

Physical Description

COLOURLESS-TO-YELLOW LIQUID.

XLogP3

Boiling Point

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Cyclohexanamine, 4,4'-methylenebis[2-methyl-: ACTIVE